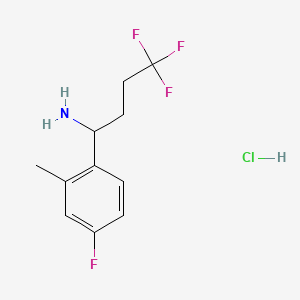
L-Isovaline,4-amino-4-oxo-,methyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives .
Scientific Research Applications
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) can be compared with other similar compounds, such as:
L-Valine: A branched-chain amino acid with similar structural features but different functional groups.
L-Leucine: Another branched-chain amino acid with distinct biological roles.
L-Isoleucine: Shares structural similarities but has different chemical properties and applications.
The uniqueness of L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (2R)-2,4-diamino-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/C6H12N2O3/c1-6(8,3-4(7)9)5(10)11-2/h3,8H2,1-2H3,(H2,7,9)/t6-/m1/s1 |
InChI Key |
CTMNHIFTGPSQFP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@](CC(=O)N)(C(=O)OC)N |
Canonical SMILES |
CC(CC(=O)N)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)




![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)

![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)
amine hydrochloride](/img/structure/B13451019.png)

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13451025.png)


